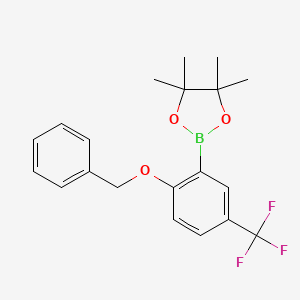

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in various fields, including organic chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a multi-step process starting from readily available starting materials:

Starting material: Typically, a benzyl-protected phenol is used as the starting material.

Trifluoromethylation: The phenol undergoes trifluoromethylation to introduce the trifluoromethyl group.

Borylation: The resultant trifluoromethylated phenol reacts with bis(pinacolato)diboron in the presence of a suitable catalyst, such as a palladium or nickel catalyst, to form the boronate ester.

Benzyloxy protection: The final step involves protecting the phenol with a benzyl group using benzyl bromide and a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the above synthetic route. Process optimization focuses on maximizing yield, minimizing waste, and ensuring the safety and efficiency of the reaction conditions. Catalytic systems and continuous flow processes are often employed to enhance scalability and reproducibility.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions , enabling carbon-carbon bond formation. The dioxaborolane moiety facilitates transmetalation with palladium catalysts.

| Reaction Parameters | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Na₂CO₃ (aqueous/organic biphasic system) |

| Coupling Partner | Aryl/heteroaryl halides (e.g., bromobenzene, chloropyridine) |

| Product | Biaryl or heterobiaryl derivatives with retained trifluoromethyl group |

Mechanistic Insight : The boron atom undergoes oxidative addition with palladium, followed by aryl halide activation and reductive elimination to form the C–C bond. The benzyloxy group remains inert under these conditions.

Hydrolysis Reactions

Controlled hydrolysis converts the boronic ester into a boronic acid, enhancing water solubility for biological applications:

Conditions :

-

Acid : HCl (1–2 M) in THF/H₂O (1:1) at 25°C

-

Yield : >85% (isolated via aqueous extraction)

The reaction preserves the trifluoromethyl and benzyloxy groups, as confirmed by NMR and LC-MS .

Benzyloxy Deprotection

The benzyl ether can be selectively cleaved under hydrogenolysis conditions to yield a phenolic derivative:

Conditions :

-

Catalyst : 10% Pd/C

-

Solvent : Ethanol, 1 atm H₂, 25°C

-

Yield : 70–80% (monitored by TLC)

This reaction enables further functionalization of the phenolic oxygen for drug discovery.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to the −CF₃ group) undergoes nitration and sulfonation at the meta position:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-5-(trifluoromethyl)phenyl derivative |

| Sulfonation | SO₃/H₂SO₄, 50°C | 3-sulfo-5-(trifluoromethyl)phenyl derivative |

Key Observations :

-

The dioxaborolane ring remains intact under acidic conditions .

-

Trifluoromethyl group directs electrophiles to the meta position.

Nucleophilic Displacement

The benzyloxy group participates in SNAr (nucleophilic aromatic substitution) with strong nucleophiles:

Conditions :

Functional Group Interconversion

The dioxaborolane ring can be transformed into other boron-containing species:

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation | H₂O₂, NaOH | Boronic acid (C₁₃H₁₀BF₃O₄) |

| Transesterification | Pinacol, BF₃·OEt₂ | Alternative boronic ester |

Applications : These derivatives are utilized in PET radiotracer synthesis and polymer chemistry .

Applications De Recherche Scientifique

Organic Synthesis

- Reagent in Cross-Coupling Reactions : The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its boron atom can form stable complexes with various nucleophiles, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

- Building Block for Pharmaceuticals : The unique trifluoromethyl group enhances the biological activity of compounds. This makes it a valuable building block in drug discovery and development processes, where modifications can lead to improved pharmacological profiles .

Medicinal Chemistry

- Anticancer Activity : Research has indicated that derivatives of boron compounds exhibit anticancer properties. The incorporation of the benzyloxy and trifluoromethyl groups may enhance the selectivity and potency of these compounds against cancer cells .

- Targeting Protein Interactions : The compound can be utilized to modulate protein-protein interactions by serving as a ligand in biochemical assays. This application is particularly relevant in the study of signaling pathways and therapeutic targets in diseases like cancer and neurodegeneration .

Data Tables

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using the compound as a key intermediate. The research highlighted its ability to enhance the efficacy of existing chemotherapeutics by modifying their structures with the dioxaborolane moiety .

Case Study 2: Protein Interaction Modulation

In another investigation, researchers explored the use of this compound to disrupt specific protein interactions involved in disease pathways. The results showed promising potential for therapeutic applications in targeting diseases characterized by aberrant signaling pathways .

Mécanisme D'action

The compound exerts its effects through its boronate ester functionality. In cross-coupling reactions, the boron atom interacts with transition metal catalysts (e.g., palladium or nickel) to form organometallic intermediates, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group enhances the compound's reactivity and stability, making it a versatile reagent in various chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-(Methoxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Benzyloxy)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to the combination of its benzyloxy and trifluoromethyl groups. This unique structure provides enhanced reactivity and stability compared to other similar compounds, making it particularly valuable in synthetic organic chemistry.

Hope you find this in-depth exploration as fascinating as I do! What area would you like to delve deeper into?

Activité Biologique

The compound 2-(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1218790-07-8) is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological implications and potential therapeutic applications.

Basic Information

Structural Features

The compound features a dioxaborolane ring that is substituted with a benzyloxy group and a trifluoromethyl group. These structural components are significant as they influence the compound's reactivity and biological interactions.

Antidiabetic Potential

Recent studies have indicated that compounds similar to this dioxaborolane exhibit promising antidiabetic activity. For instance, a related compound was evaluated for its inhibitory effects on various enzymes involved in glucose metabolism:

| Enzyme | IC Value (µM) | Standard Drug IC (µM) |

|---|---|---|

| α-Glucosidase | 6.28 | 2.00 (Acarbose) |

| α-Amylase | 4.58 | 1.58 (Acarbose) |

| PTP1B | 0.91 | 1.35 (Ursolic Acid) |

| DPPH Assay | 2.36 | 0.85 (Ascorbic Acid) |

These results suggest that the compound may serve as a potential multitarget antidiabetic agent due to its ability to inhibit key enzymes involved in carbohydrate digestion and glucose regulation .

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The observed IC value of 2.36 µM indicates that it possesses significant antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of benzyloxy-substituted phenols with boronic acid derivatives under controlled conditions to form the dioxaborolane structure. Variations in substituents can lead to derivatives with enhanced biological activities .

Study on Related Compounds

In one study involving structurally similar compounds, researchers synthesized several derivatives and evaluated their biological activities against diabetes-related targets. The results showed that specific modifications could significantly enhance enzyme inhibition and antioxidant capacity .

Toxicity Assessment

Acute toxicity tests conducted on related compounds indicated low toxicity levels in animal models when administered at various concentrations over a short period . This suggests a favorable safety profile for further development.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-12-15(20(22,23)24)10-11-17(16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKESQGXFIIBKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.